Ethyl 5-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[3-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multiple steps, including the formation of the benzodioxole and trimethoxyphenyl intermediates, followed by their coupling with the pyridinecarboxylate ester. Key reactions include:
Formation of Benzodioxole Intermediate: This step involves the cyclization of catechol with methylene chloride under basic conditions to form the benzodioxole ring.
Coupling with Trimethoxyphenyl Group: The benzodioxole intermediate is then coupled with a trimethoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction.
Formation of Pyridinecarboxylate Ester: The final step involves the esterification of the coupled product with ethyl pyridinecarboxylate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the synthesis .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[3-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE undergoes various chemical reactions, including:
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzodioxole or pyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ETHYL 5-[3-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with molecular targets such as tubulin, a key protein in microtubule formation. By binding to tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other cellular pathways, contributing to its overall anticancer activity .
Comparison with Similar Compounds
ETHYL 5-[3-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can be compared with other similar compounds, such as:
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also target tubulin and exhibit anticancer properties.
Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: Shares the benzodioxole moiety but differs in its overall structure and applications.
5-Ethynylbenzo[d][1,3]dioxole: Another benzodioxole derivative with distinct chemical properties and uses.
The uniqueness of ETHYL 5-[3-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE lies in its specific combination of functional groups, which contribute to its potent biological activities and versatility in chemical synthesis .
Properties
Molecular Formula |
C28H30N2O10 |
---|---|
Molecular Weight |
554.5 g/mol |
IUPAC Name |
ethyl 5-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C28H30N2O10/c1-5-38-28(34)18-13-30-27(33)24(25(18)32)17(16-9-21(35-2)26(37-4)22(10-16)36-3)11-23(31)29-12-15-6-7-19-20(8-15)40-14-39-19/h6-10,13,17H,5,11-12,14H2,1-4H3,(H,29,31)(H2,30,32,33) |
InChI Key |
VZJZQJYECKKHMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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